molecular formula C8H8N2O2S B8469679 2-Amino-4-ethoxycarbonyl-5-ethynylthiazole

2-Amino-4-ethoxycarbonyl-5-ethynylthiazole

Cat. No.: B8469679
M. Wt: 196.23 g/mol
InChI Key: YODTYONCXSASLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-ethoxycarbonyl-5-ethynylthiazole is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

ethyl 2-amino-5-ethynyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H8N2O2S/c1-3-5-6(7(11)12-4-2)10-8(9)13-5/h1H,4H2,2H3,(H2,9,10)

InChI Key

YODTYONCXSASLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-4-ethoxycarbonyl-5-iodothiazole (1.40 g) prepared in step a) in Example 1 was dissolved in 20 ml of N-methyl-2-pyrrolidinone. tri-n-butylethynyltin (1.63 ml), 127 mg of tri(2-furyl)phosphine, 127 mg of tris(dibenzylideneacetone)dipalladium(0), and 1.27 g of zinc chloride were added to the solution under an argon atmosphere, and the mixture was stirred at room temperature for 2.5 hr. Brine and ethyl acetate were added to the reaction solution. The insolubles were removed by filtration through Celite, and the filtrate was extracted twice with ethyl acetate. The organic layers were combined, were washed with brine, were dried over anhydrous magnesium sulfate, were filtered, and were concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1) to give 597 mg of 2-amino-4-ethoxycarbonyl-5-ethynylthiazole.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two
Quantity
127 mg
Type
reactant
Reaction Step Two
Quantity
127 mg
Type
catalyst
Reaction Step Two
Quantity
1.27 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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